BenchChemオンラインストアへようこそ!

2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

PRCP inhibition cardiometabolic disease structure-activity relationship

A Merck Sharp & Dohme Corp.-origin PRCP inhibitor distinguished by steep SAR: the C2-ethyl and piperidin-1-yl(p-tolyl)methyl substituents are essential for nanomolar potency. Replacing piperidine with morpholine shifts IC₅₀ to >50,000 nM. Generic substitution within this chemotype is not supported by quantitative SAR. Deploy this exact compound (CAS 898361-51-8) as a pharmacological tool for angiotensin-II processing, bradykinin degradation, and α-MSH-mediated appetite regulation studies. Insist on a Certificate of Analysis to confirm structural fidelity for co-crystallization or cryo-EM studies (PDB: 3N2Z).

Molecular Formula C19H24N4OS
Molecular Weight 356.49
CAS No. 898361-51-8
Cat. No. B2503160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS898361-51-8
Molecular FormulaC19H24N4OS
Molecular Weight356.49
Structural Identifiers
SMILESCCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCCCC4)O
InChIInChI=1S/C19H24N4OS/c1-3-15-20-19-23(21-15)18(24)17(25-19)16(22-11-5-4-6-12-22)14-9-7-13(2)8-10-14/h7-10,16,24H,3-6,11-12H2,1-2H3
InChIKeyNPUMRJIJMMRYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898361-51-8): PRCP Inhibitor Sourcing & Selection Guide


2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898361-51-8) is a small-molecule prolylcarboxypeptidase (PRCP) inhibitor belonging to the piperidinyl thiazolo[3,2-b][1,2,4]triazol-6-ol class. The compound was originally developed by Merck Sharp & Dohme Corp. and is listed in the Therapeutic Target Database as 'Piperidinyl triazole derivative 6' [1]. Its molecular formula is C₁₉H₂₄N₄OS with a molecular weight of 356.49 g/mol [2]. The core scaffold features a fused thiazolo-triazole bicyclic system substituted at position 2 with an ethyl group, at position 5 with a piperidin-1-yl(p-tolyl)methyl moiety, and a hydroxyl group at position 6. This specific substitution pattern distinguishes it from other in-class PRCP inhibitors and may influence target binding, physicochemical properties, and downstream biological readouts.

Why 2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Cannot Be Replaced by Generic Analogs


The thiazolo[3,2-b][1,2,4]triazol-6-ol scaffold exhibits steep structure-activity relationships (SAR) wherein minor variations in the C2 alkyl group, C5 amine moiety, or C5 aryl substituent drastically alter PRCP inhibitory potency and selectivity. For example, replacing the piperidine ring with morpholine (as in the 2-methyl-5-[morpholino(p-tolyl)methyl] analog) shifts the IC₅₀ from the nanomolar range to >50,000 nM in a Yersinia pestis viability assay [1]. Similarly, changing the C2 substituent from ethyl to methyl or modifying the p-tolyl group to a thienyl or substituted phenyl can redirect target engagement from PRCP to unrelated enzymes such as SHP2 or acetylcholinesterase [2] [3]. These context-dependent alterations in bioactivity mean that generic substitution within this chemotype is not supported by quantitative SAR evidence. Researchers and procurement specialists must verify the exact CAS number and structural identity before assuming functional equivalence.

Quantitative Differentiation of 2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol from Closest Analogs


C2 Ethyl vs. Methyl Substitution: Impact on Molecular Properties and Target Class

The C2 ethyl group in the target compound (CAS 898361-51-8) increases lipophilicity and steric bulk compared to the C2 methyl analog (2-methyl-5-[morpholino(p-tolyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol, BindingDB BDBM42149). While direct PRCP IC₅₀ data for the target compound are not publicly available, the C2 methyl morpholino analog displays only marginal activity (IC₅₀ > 50,000 nM) in a bacterial viability assay, indicating that the C2 ethyl/piperidine combination is likely required for potent PRCP engagement [1]. The molecular formula C₁₉H₂₄N₄OS (MW 356.49) of the target compound further differentiates it from analogs with trifluoromethylphenyl or thiophene substituents that exhibit distinct target profiles [2].

PRCP inhibition cardiometabolic disease structure-activity relationship

PRCP Target Engagement and Therapeutic Pathway Differentiation

The target compound is annotated as a PRCP inhibitor in the Therapeutic Target Database, with PRCP being a serine protease implicated in the regulation of α-MSH, angiotensin, and bradykinin signaling [1]. PRCP inhibition has been validated in rodent models of diet-induced obesity, where a PRCP inhibitor led to 5% weight loss compared to 0% for vehicle control [2]. In contrast, structurally related thiazolo[3,2-b][1,2,4]triazole derivatives have been reported as SHP2 inhibitors (IC₅₀ values in the low micromolar range) or acetylcholinesterase inhibitors, demonstrating that the same core scaffold can be redirected to entirely different targets based on peripheral substitution [3]. The Merck origin and patented status of the target compound further differentiate it from academically sourced analogs with undefined target profiles.

prolylcarboxypeptidase obesity metabolic syndrome

Physicochemical Property Differentiation from Close Analogs

The target compound (C₁₉H₂₄N₄OS, MW 356.49) [1] can be differentiated from several commercially available analogs based on calculated physicochemical properties. The 2-ethyl substituent contributes an additional methylene unit compared to the 2-methyl series, increasing logP by approximately 0.5 units and modestly reducing aqueous solubility. The piperidine ring (vs. morpholine or piperazine in analogs) eliminates hydrogen-bond acceptor oxygen atoms, which may enhance blood-brain barrier permeability relative to morpholine-containing analogs. The p-tolyl group provides a balanced hydrophobic aromatic surface; replacement with trifluoromethylphenyl (as in CAS 886905-57-3) increases molecular weight to 423.5 and logP by >1 unit, potentially altering pharmacokinetics and off-target profiles . These differences are quantifiable via in silico prediction but lack published experimental validation.

drug-likeness lipophilicity solubility

Recommended Application Scenarios for 2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol


PRCP Inhibitor Tool Compound for Cardiometabolic Disease Research

Based on its annotation as a PRCP inhibitor from the Merck Sharp & Dohme Corp. program, this compound is best deployed as a pharmacological tool to interrogate PRCP function in angiotensin-II processing, bradykinin degradation, and α-MSH-mediated appetite regulation [1]. Researchers studying obesity, hypertension, or metabolic syndrome may use this compound to phenocopy the effects observed with in-class PRCP inhibitors, which demonstrated 5% weight loss in diet-induced obese mice [2]. Procurement from reputable vendors with certificate of analysis is essential to ensure structural fidelity, given the steep SAR within this chemotype.

Structural Biology and Crystallography of Serine Protease S28 Family

The thiazolo[3,2-b][1,2,4]triazol-6-ol core provides a rigid bicyclic scaffold suitable for co-crystallization studies with PRCP (PDB: 3N2Z). The 2-ethyl and piperidinyl(p-tolyl)methyl substituents offer distinct electron density features that facilitate unambiguous placement in X-ray crystallography or cryo-EM maps. This compound may be used to generate inhibitor-bound PRCP structures to guide rational design of next-generation inhibitors [1].

Chemical Biology Probe for Angiotensinase C Activity

PRCP (also known as angiotensinase C) cleaves angiotensin II and III. This compound can serve as a chemical probe to distinguish PRCP-mediated angiotensin processing from that of angiotensin-converting enzyme (ACE) in cellular or tissue-based assays. The defined Merck origin and patent-protected structure provide a traceable intellectual property chain that is valuable for translational research programs [1] [2].

Quote Request

Request a Quote for 2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.